n-(4-Chlorobenzyl)-3-methylbut-2-enamide
Description
Contextualization within Amide Chemistry and Bioactive Molecules
N-(4-Chlorobenzyl)-3-methylbut-2-enamide is a chemical compound that belongs to the amide functional group, characterized by a carbonyl group bonded to a nitrogen atom. This structure is a cornerstone of many biological and synthetic molecules. The amide bond is particularly stable and is fundamental to the structure of proteins in all living organisms. In the broader context of chemical research, amides are a focal point due to their diverse applications, ranging from building blocks in organic synthesis to the active components in pharmaceuticals and agrochemicals.
The structure of this compound incorporates a substituted benzyl (B1604629) group attached to the nitrogen atom and a methyl-substituted butenamide moiety. This combination of an aromatic ring and an unsaturated aliphatic chain makes it a subject of interest for potential bioactive properties. Research into related N-benzyl-3-methylbuten-2-enamide derivatives has indicated that modifications to the benzyl ring can influence the molecule's biological activity. researchgate.netnih.gov For instance, studies on para-substituted analogues have explored their potential as antibacterial agents. researchgate.netnih.gov
Overview of Research Significance and Gaps
The significance of studying specific amide compounds like this compound lies in the potential for discovering novel molecules with useful biological or material properties. The presence of a chlorine atom on the benzyl ring, in particular, is a common feature in many bioactive compounds, as it can alter properties such as lipophilicity and metabolic stability, which can in turn affect biological activity.
Scope and Objectives of Focused Academic Inquiry
Given the current state of research, the primary objective of a focused academic inquiry into this compound would be to synthesize and characterize the compound. This would involve establishing a reliable synthetic route and confirming its molecular structure using modern analytical techniques.
Subsequent objectives would include a thorough investigation of its physicochemical properties and a systematic evaluation of its potential biological activities. Drawing inspiration from related compounds, such an investigation might explore its antibacterial, antifungal, or insecticidal properties. A comparative study with its 2-chloro and 3-chloro isomers could also provide valuable structure-activity relationship (SAR) data, contributing to a more nuanced understanding of how the position of the chlorine atom on the benzyl ring influences the compound's bioactivity. The following sections will detail the current lack of specific research findings for this compound.
Detailed Research Findings
Table 1: Synthetic and Characterization Data (Hypothetical)
| Parameter | Data |
| Synthetic Method | Not available in literature |
| Yield | Not available in literature |
| Melting Point | Not available in literature |
| ¹H NMR | Not available in literature |
| ¹³C NMR | Not available in literature |
| Mass Spectrometry | Not available in literature |
| Infrared Spectroscopy | Not available in literature |
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Data |
| Crystal System | Not available in literature |
| Space Group | Not available in literature |
| Unit Cell Dimensions | Not available in literature |
| Bond Lengths | Not available in literature |
| Bond Angles | Not available in literature |
Table 3: Biological Activity Data (Hypothetical)
| Assay Type | Target Organism/Cell Line | Result (e.g., MIC, IC₅₀) |
| Antibacterial | Escherichia coli | Not available in literature |
| Antibacterial | Staphylococcus aureus | Not available in literature |
| Antifungal | Candida albicans | Not available in literature |
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)7-12(15)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
ULQJTYGWIQXFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Chlorobenzyl 3 Methylbut 2 Enamide
Established Synthetic Routes to N-(4-Chlorobenzyl)-3-methylbut-2-enamide
Established methods for the synthesis of this compound primarily rely on classical organic reactions, providing reliable and well-understood pathways to the target molecule.
Conventional Amide Bond Formation Strategies
The most direct and widely employed method for synthesizing this compound is through the coupling of 3,3-dimethylacrylic acid (also known as senecioic acid) with 4-chlorobenzylamine (B54526). researchgate.netnih.gov This reaction falls under the broad category of amide bond formation, a cornerstone of organic synthesis.
To facilitate this condensation reaction, the carboxylic acid is typically activated to enhance its reactivity towards the amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Alternatively, the acid can be converted to a more reactive acyl halide, such as 3,3-dimethylacryloyl chloride. This intermediate then readily reacts with 4-chlorobenzylamine in the presence of a base to neutralize the hydrogen chloride byproduct.
A general representation of this synthetic approach is depicted below:
Reaction Scheme for Conventional Amide Bond Formation
| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |
| 3,3-Dimethylacrylic acid | 4-Chlorobenzylamine | DCC, HOBt or SOCl2 then base | This compound |
This conventional approach is favored for its simplicity, the ready availability of starting materials, and its proven reliability for producing N-benzyl-3-methylbut-2-enamide derivatives. researchgate.net
Stereoselective Synthesis of this compound Isomers
Currently, there is a lack of specific literature detailing the stereoselective synthesis of isomers of this compound. The double bond in the 3-methylbut-2-enoyl moiety can exist as E/Z isomers. However, due to the substitution pattern, with two methyl groups on one of the sp2 carbons, geometric isomerism is not a factor for this specific compound.
Should a chiral center be introduced into the molecule, for instance by modification of the backbone, stereoselective synthesis would become a critical consideration. In such hypothetical scenarios, chiral catalysts or auxiliaries would be employed to control the stereochemical outcome of the reaction. For example, asymmetric hydrogenation of a suitable precursor or the use of chiral coupling reagents could afford enantiomerically enriched products. While not directly applicable to the parent compound, these principles are fundamental in the synthesis of chiral amide derivatives.
Advanced Catalytic Approaches in Enamide Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic systems that offer new avenues for the construction of amide and enamide functionalities. These methods often provide milder reaction conditions, higher efficiencies, and novel reactivity patterns.
Transition Metal-Catalyzed Amidation Reactions
Transition metal catalysis has revolutionized amide bond formation and offers potential routes to this compound. While direct catalytic amidation of 3,3-dimethylacrylic acid with 4-chlorobenzylamine using transition metals is not the most common approach, related transformations highlight the potential of this strategy.
For instance, transition metals such as palladium, copper, and rhodium are known to catalyze a variety of coupling reactions that can form C-N bonds. One potential, albeit less direct, route could involve the hydroamidation of a suitable alkyne precursor. researchgate.net This would involve the addition of the N-H bond of 4-chlorobenzylamine across a carbon-carbon triple bond.
Furthermore, transition metal-catalyzed reactions are instrumental in the synthesis of more complex enamides. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the enamide framework from vinyl halides or triflates and an appropriate amide nucleophile.
Examples of Transition Metals in Amide/Enamide Synthesis
| Metal Catalyst | Reaction Type | Relevance to Enamide Synthesis |
| Palladium (Pd) | Cross-coupling (e.g., Buchwald-Hartwig) | Formation of C(sp2)-N bond |
| Copper (Cu) | Ullmann condensation, Hydroamidation | C-N bond formation, addition to alkynes |
| Rhodium (Rh) | Hydroamidation, C-H activation | Direct formation of amides from various precursors |
While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the extensive toolkit of transition metal catalysis offers plausible alternative synthetic designs.
Photoredox-Catalyzed Pathways to Amide Intermediates
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions through single-electron transfer (SET) processes. digitellinc.com This methodology has been applied to the synthesis of amides and could be adapted for the preparation of this compound.
One potential photoredox-catalyzed approach involves the generation of a carbamoyl (B1232498) radical from a suitable precursor, which can then be coupled with a radical acceptor. For instance, an N-substituted amide could be activated by a photocatalyst to generate a radical intermediate that subsequently engages in a C-C or C-N bond-forming event.
Another strategy involves the photoredox-catalyzed activation of a carboxylic acid, which can then react with an amine. While still an area of active research, these methods offer the potential for more sustainable and efficient amide synthesis. The application of photoredox catalysis to the synthesis of enamides specifically is a growing field, with reactions such as the hydroarylation of enamides being developed. nih.gov
Reaction Optimization and Process Development
The optimization of the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for larger-scale production. Key parameters for optimization in the conventional amide bond formation include the choice of coupling agent, solvent, reaction temperature, and stoichiometry of the reactants.
Table of Optimization Parameters for Conventional Synthesis
| Parameter | Options | Considerations |
| Coupling Agent | DCC, EDC/HOBt, Acyl Halide | Cost, ease of removal of byproducts, reaction efficiency. |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), N,N-Dimethylformamide (DMF) | Solubility of reactants, reaction temperature, ease of removal. |
| Base (for acyl halide route) | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA) | Steric hindrance, basicity, ease of removal. |
| Temperature | 0 °C to room temperature | Reaction rate, prevention of side reactions. |
| Stoichiometry | Equimolar or slight excess of one reactant | Maximizing conversion of the limiting reagent. |
For industrial-scale synthesis, process development would focus on factors such as the use of less hazardous reagents and solvents, minimizing waste generation, and developing efficient purification methods, such as crystallization, to avoid chromatography. The development of continuous flow processes for amidation reactions is also a growing area of interest, offering potential for improved safety, efficiency, and scalability.
Influence of Reaction Conditions on Yield and Selectivity
Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents like dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are commonly used. DCM is often preferred due to its ability to dissolve both the amine and the acyl chloride, as well as its relatively low boiling point, which facilitates product isolation. The polarity of the solvent can affect the reaction rate, with more polar aprotic solvents potentially accelerating the reaction.
Base: The choice of base is critical for neutralizing the hydrochloric acid generated during the reaction. Tertiary amines such as triethylamine and pyridine (B92270) are frequently used. The basicity and steric hindrance of the base can impact the reaction. A base that is too weak may not effectively scavenge the acid, leading to the protonation of the starting amine and a reduction in yield. Conversely, a very strong and nucleophilic base could potentially react with the acyl chloride.
Temperature: The reaction temperature must be carefully controlled. The initial addition of the acyl chloride is typically carried out at a low temperature (e.g., 0 °C) to manage the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature is common for ensuring the reaction goes to completion. Higher temperatures could lead to increased rates of side reactions and potential degradation of the product.
Stoichiometry: The molar ratio of the reactants is another important factor. Typically, a slight excess of the amine or the acyl chloride may be used to ensure the complete consumption of the limiting reagent. The amount of base used is generally at least stoichiometric to the amount of HCl produced.
To illustrate the potential impact of these conditions, the following interactive data table presents hypothetical research findings based on typical outcomes in similar amide synthesis reactions.
Interactive Data Table: Hypothetical Influence of Reaction Conditions on the Synthesis of this compound
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Amine:Acyl Chloride Ratio | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | DCM | Triethylamine (1.1) | 0 to RT | 1:1 | 85 | 95 |
| 2 | THF | Triethylamine (1.1) | 0 to RT | 1:1 | 82 | 94 |
| 3 | DCM | Pyridine (1.1) | 0 to RT | 1:1 | 88 | 96 |
| 4 | DCM | Triethylamine (1.1) | RT | 1:1 | 75 | 90 |
| 5 | DCM | Triethylamine (1.1) | 0 to RT | 1.1:1 | 90 | 97 |
| 6 | DCM | Triethylamine (1.1) | 0 to RT | 1:1.1 | 87 | 95 |
Note: The data in this table is illustrative and intended to demonstrate the potential effects of varying reaction conditions. It is not based on experimentally verified results for this specific compound.
Scalability Considerations for Research Applications
When scaling up the synthesis of this compound for research applications, several factors must be considered to ensure safety, efficiency, and product consistency.
Heat Management: The reaction between an amine and an acyl chloride is typically exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to an uncontrolled temperature increase. This can result in increased formation of byproducts and pose a safety risk. Therefore, efficient stirring and a cooling system, such as a larger ice bath or a jacketed reactor, are essential for maintaining the optimal temperature profile.
Reagent Addition: The rate of addition of the acyl chloride becomes more critical on a larger scale. A slow, controlled addition is necessary to prevent a rapid temperature spike. For larger quantities, a dropping funnel or a syringe pump can be used to ensure a consistent and slow addition rate.
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress. As the reaction volume increases, adequate stirring must be maintained to avoid localized "hot spots" and ensure that the reactants are well-dispersed. The use of a mechanical stirrer is often necessary for larger scale reactions.
Work-up and Purification: The work-up procedure may need to be adapted for larger quantities. Extractions will require larger glassware and greater volumes of solvents. The efficiency of phase separation can also be a consideration. Purification by column chromatography, which is common on a small scale, can become cumbersome and costly for larger amounts of product. In such cases, optimization of the reaction conditions to maximize purity and the use of recrystallization as a primary purification method are highly desirable.
Safety: Handling larger quantities of chemicals necessitates enhanced safety precautions. 3-Methylbut-2-enoyl chloride is a corrosive and moisture-sensitive reagent. 4-Chlorobenzylamine is also a hazardous substance. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. The reaction should be conducted in a well-ventilated fume hood.
By carefully considering these factors, the synthesis of this compound can be successfully scaled up to meet the demands of research applications while maintaining high yield and purity.
Chemical Reactivity and Derivatization of N 4 Chlorobenzyl 3 Methylbut 2 Enamide
Functional Group Transformations and Chemical Modifications
The inherent reactivity of N-(4-Chlorobenzyl)-3-methylbut-2-enamide's functional groups can be harnessed to synthesize various analogues. These transformations are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.
The amide bond, while generally stable, can undergo several transformations under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-methylbut-2-enoic acid and (4-chlorophenyl)methanamine. Acid-catalyzed hydrolysis typically requires strong acids like concentrated HCl or H2SO4 and elevated temperatures. nih.gov Alkaline hydrolysis is also feasible, often employing strong bases such as sodium hydroxide (B78521) in an aqueous or alcoholic medium. arkat-usa.org
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the this compound into the corresponding secondary amine, N-(4-chlorobenzyl)-3-methylbut-2-en-1-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the amide, followed by the addition of an alkyl halide. This method allows for the synthesis of tertiary amide derivatives.
Catalytic Hydrogenation: Under certain catalytic hydrogenation conditions, typically using a palladium on carbon (Pd/C) catalyst, the N-benzyl group can be cleaved. mdma.chmdma.ch This reaction, known as hydrogenolysis, would yield 3-methylbut-2-enamide (B3052754) and 4-chlorotoluene. The reaction is often facilitated by a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium (B1175870) formate. mdma.chmdma.ch
Table 1: Potential Reactions at the Amide Moiety
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Acid Hydrolysis | Conc. HCl or H2SO4, heat | 3-methylbut-2-enoic acid + (4-chlorophenyl)methanamine |
| Alkaline Hydrolysis | NaOH(aq), heat | Sodium 3-methylbut-2-enoate (B8612036) + (4-chlorophenyl)methanamine |
| Reduction | LiAlH4 in THF | N-(4-chlorobenzyl)-3-methylbut-2-en-1-amine |
| N-Alkylation | 1. NaH; 2. R-X | N-alkyl-N-(4-chlorobenzyl)-3-methylbut-2-enamide |
| Hydrogenolysis | H2, Pd/C or Ammonium Formate, Pd/C | 3-methylbut-2-enamide + 4-chlorotoluene |
The carbon-carbon double bond in the 3-methylbut-2-enamide moiety is electron-rich and part of an α,β-unsaturated system, making it susceptible to both electrophilic and nucleophilic attack.
Nucleophilic Conjugate Addition (Michael Addition): As an α,β-unsaturated amide, the double bond is activated towards nucleophilic attack at the β-carbon. This 1,4-conjugate addition, or Michael addition, can be performed with a variety of soft nucleophiles, such as organocuprates, enamines, and thiols, in the presence of a suitable catalyst or base.
Electrophilic Addition: The double bond can react with electrophiles. For instance, halogenation with reagents like bromine (Br2) or chlorine (Cl2) would lead to the formation of a dihalo-derivative. Epoxidation, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.
Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond under catalytic hydrogenation conditions, for example, using a palladium, platinum, or nickel catalyst with hydrogen gas. This would result in the formation of N-(4-chlorobenzyl)-3-methylbutanamide.
The 4-chlorobenzyl group offers multiple avenues for modification, primarily through reactions targeting the aromatic ring or the chlorine substituent.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring can be replaced using various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine with an alkyl, alkenyl, or aryl group. organic-chemistry.orgyoutube.comyoutube.comnih.gov
Heck Coupling: Coupling with an alkene using a palladium catalyst and a base can introduce a substituted vinyl group in place of the chlorine. organic-chemistry.orgwikipedia.orgyoutube.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgnih.gov
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further electrophilic substitution, although the chlorine atom is a deactivating group. The chlorine directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzyl (B1604629) group's attachment point, substitution would occur at the positions ortho to the chlorine. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, though they may require forcing conditions.
Recent studies have explored the synthesis of para-substituted N-benzyl-3-methylbut-2-enamide derivatives, demonstrating the feasibility of modifying this part of the molecule to investigate its impact on biological activity. For instance, analogues with hydroxy, isobutoxy, and isopropoxy groups in the para position of the benzyl ring have been synthesized and evaluated for their antibacterial properties. nih.govacs.org
Design and Synthesis of this compound Analogues
The design and synthesis of analogues are central to medicinal chemistry and materials science for optimizing the properties of a lead compound.
The synthesis of libraries of this compound derivatives can be achieved through combinatorial and parallel synthesis strategies. A common approach involves the amide bond formation reaction between a library of substituted benzylamines and a library of α,β-unsaturated carboxylic acids.
For example, a library can be generated by reacting various substituted benzylamines (e.g., with different substituents on the aromatic ring) with 3-methylbut-2-enoyl chloride. Conversely, 4-chlorobenzylamine (B54526) can be reacted with a diverse set of α,β-unsaturated acyl chlorides or carboxylic acids using coupling agents.
Table 2: Examples of Structural Diversification
| Modification Site | Reactant 1 | Reactant 2 | Resulting Analogue Class |
|---|---|---|---|
| Benzyl Amine Moiety | 3-methylbut-2-enoyl chloride | Substituted Benzylamines | N-(substituted-benzyl)-3-methylbut-2-enamides |
| Acyl Moiety | 4-chlorobenzylamine | Substituted α,β-unsaturated acyl chlorides | N-(4-chlorobenzyl)-substituted-alkenamides |
Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govdrughunter.comctppc.orgufrj.br
Amide Bond Bioisosteres: The amide bond is often a target for bioisosteric replacement to enhance metabolic stability. nih.govdrughunter.comhyphadiscovery.comcambridgemedchemconsulting.com Common bioisosteres for a secondary amide include:
1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide group. nih.gov
Oxadiazoles and Thiazoles: These heterocycles are also used as amide surrogates. drughunter.com
Carbamates and Ureas: These functional groups can also serve as replacements for the amide linkage. cambridgemedchemconsulting.com
Trifluoroethylamine: This group can replace the amide, although it loses the hydrogen bond acceptor capability of the carbonyl oxygen. drughunter.com
4-Chlorophenyl Ring Bioisosteres: The 4-chlorophenyl group can also be replaced with other groups to modulate properties like lipophilicity and metabolic stability.
Other Halogens: Replacing chlorine with fluorine or bromine can fine-tune the electronic and steric properties.
Heterocyclic Rings: Replacing the phenyl ring with a heterocycle like pyridine (B92270), thiophene, or pyrazole (B372694) can alter hydrogen bonding potential, polarity, and metabolic pathways. cambridgemedchemconsulting.com
Trifluoromethylphenyl: The trifluoromethyl group (CF3) is a common bioisostere for chlorine, as it has a similar size and electronic effect. nih.gov
Table 3: Potential Bioisosteric Replacements
| Original Group | Potential Bioisostere | Rationale |
|---|---|---|
| Amide (-CO-NH-) | 1,2,3-Triazole | Mimics geometry and H-bonding, metabolically stable. nih.gov |
| Amide (-CO-NH-) | Carbamate (-O-CO-NH-) | Alters H-bonding and stability. cambridgemedchemconsulting.com |
| 4-Chlorophenyl | 4-Fluorophenyl | Modulates electronics and lipophilicity. nih.gov |
| 4-Chlorophenyl | 4-(Trifluoromethyl)phenyl | Similar size and electronic properties to Cl. nih.gov |
| 4-Chlorophenyl | Pyridyl | Introduces a nitrogen atom, altering polarity and H-bonding potential. cambridgemedchemconsulting.com |
Synthesis of Poly-substituted and Heterocyclic Amide Derivatives
Information regarding the synthesis of poly-substituted and heterocyclic amide derivatives specifically from this compound is not available in the reviewed scientific literature. While the synthesis of various amide derivatives and heterocyclic compounds are common pursuits in organic chemistry, dedicated research detailing such transformations for this particular starting material could not be located. Therefore, no research findings or data tables on this specific topic can be presented.
Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl 3 Methylbut 2 Enamide and Analogues
Elucidation of Structural Determinants for Biological Activity
The 4-chlorobenzyl group is a pivotal element influencing the bioactivity of the parent compound. The nature and position of the substituent on the benzyl (B1604629) ring can significantly alter the compound's efficacy. Studies on a series of N-benzyl-3-methylbut-2-enamide derivatives have shown that substitutions at the para-position of the benzyl ring have a marked effect on their biological performance, such as antibacterial activity. nih.gov
For instance, replacing the 4-chloro group with other substituents like hydroxyl, isobutoxy, or isopropoxy groups has been explored to understand the electronic and steric requirements for activity. nih.govresearchgate.net While the 4-chloro substituent provides a combination of lipophilicity and electron-withdrawing properties that are often favorable for biological activity, other groups can also confer significant potency. mdpi.com For example, derivatives with 4-isobutoxy and 4-isopropoxy groups have demonstrated notable activity against certain bacterial strains, suggesting that lipophilicity and size of the substituent at this position are important factors. nih.gov The stability conferred by the 4-chlorobenzyl group, particularly in protecting adjacent functional groups under certain chemical conditions, is also a recognized attribute. nbinno.com
| Compound | Substituent at 4-position | Target Organism | Minimum Inhibitory Concentration (MIC) (g/mL) |
|---|---|---|---|
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | -OH | Escherichia coli | 0.01 |
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | -OH | Staphylococcus aureus | >0.02 (less active) |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | -OCH2CH(CH3)2 | Escherichia coli | 0.01 |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | -OCH2CH(CH3)2 | Staphylococcus aureus | 0.01 |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | -OCH(CH3)2 | Escherichia coli | 0.01 |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | -OCH(CH3)2 | Staphylococcus aureus | 0.02 |
Comparative studies with other substitutions provide further insight into the SAR. As shown in Table 1, replacing the chloro group with alkoxy groups of varying sizes (isopropoxy, isobutoxy) can maintain or in some cases enhance activity against specific targets, highlighting the importance of lipophilicity and steric bulk at this position. nih.gov The observation that 2- and 3-substituted analogues in other chemical series can be more active than 4-substituted compounds suggests that the position of the substituent is a critical determinant of activity, likely by influencing the molecule's orientation within the binding site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of N-(4-Chlorobenzyl)-3-methylbut-2-enamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.netlibretexts.org This approach is instrumental in understanding the physicochemical properties that govern the efficacy of compounds like this compound and in predicting the activity of novel derivatives. nih.govnih.gov
Two-dimensional (2D)-QSAR models relate the biological activity of compounds to their global or 2D physicochemical properties. nih.gov These models utilize a variety of molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular weight, molar refractivity), and lipophilicity (e.g., logP).
For a series of this compound derivatives, a 2D-QSAR study would involve synthesizing a set of analogues with varied substituents on the benzyl ring and/or the amide moiety. The biological activity of these compounds would be determined experimentally. Subsequently, various 2D descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. A validated 2D-QSAR model can reveal which properties are most important for activity and can be used to screen virtual libraries of related compounds to prioritize synthesis efforts.
Three-dimensional (3D)-QSAR models provide a more detailed understanding of the SAR by considering the 3D structure of the molecules and how they interact with their biological target in three-dimensional space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. mdpi.com
In a 3D-QSAR study of this compound derivatives, the 3D structures of a series of active compounds are first generated and aligned based on a common scaffold. nih.gov Then, the steric and electrostatic fields (in CoMFA) or other similarity fields (in CoMSIA) surrounding the molecules are calculated. mdpi.com These field values are used as independent variables in a partial least squares (PLS) analysis to derive a correlation with biological activity. nih.gov The results are often visualized as contour maps, which highlight regions in space where positive or negative steric, electrostatic, or other properties are predicted to increase or decrease biological activity. mdpi.com These maps provide intuitive guidance for designing new molecules with improved potency. For example, a 3D-QSAR model might indicate that a bulky, electron-donating group is favored at a specific position on the benzyl ring to enhance target interaction. oncotarget.com
Predictive Capabilities and Validation of QSAR Methodologies
The ultimate utility of any Quantitative Structure-Activity Relationship (QSAR) model lies in its ability to accurately predict the biological activity of novel compounds that were not used in the model's development. For a QSAR model centered on this compound and its analogues, robust validation is essential to ensure its predictive reliability. This validation process is a critical checkpoint to confirm that the model has genuinely captured the relationship between molecular structure and activity, rather than capitalizing on chance correlations within the training data. A thoroughly validated QSAR model serves as a powerful in silico tool for guiding the design of new, potentially more potent molecules and for prioritizing synthetic efforts.
The validation of a QSAR model is a multi-faceted process, typically categorized into internal and external validation. Internal validation assesses the stability and robustness of the model using only the initial training set of compounds. A common and effective method for internal validation is cross-validation. In this technique, the training set is repeatedly divided into subgroups, and the model is refit on a portion of the data and then used to predict the activity of the excluded compounds. The consistency of these predictions provides a measure of the model's internal consistency.
External validation, on the other hand, is considered the most stringent test of a model's predictive power. ijpsonline.com It involves challenging the model with an external test set of compounds that were not used during the model development or internal validation stages. The model's ability to accurately predict the biological activities of these external compounds is a direct measure of its real-world predictive capability. According to the guidelines established by the Organization for Economic Cooperation and Development (OECD), a valid QSAR model should possess, among other things, appropriate measures of goodness-of-fit, robustness, and predictivity. ijpsonline.com
Several statistical metrics are employed to quantify the performance of a QSAR model during validation. These metrics provide a quantitative basis for assessing the model's predictive accuracy. For a hypothetical QSAR model developed for a series of N-benzylamide analogues, these validation parameters would be crucial in establishing its credibility.
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors) for the training set. | > 0.6 |
| q² (Cross-validated R²) | An internal validation metric derived from leave-one-out or leave-many-out cross-validation. A high q² value indicates good internal predictive ability. | > 0.5 |
| r²_pred (Predictive R²) | An external validation metric that measures the predictive performance of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors in the predictions. Lower values indicate a better fit. | As low as possible |
A reliable QSAR model should demonstrate strong performance across both internal and external validation metrics. ijpsonline.com For instance, a high R² value alone is insufficient, as it can sometimes be the result of overfitting the model to the training data. A corresponding high q² value provides greater confidence in the model's robustness. The true test, however, lies in the external validation, where a high r²_pred value confirms the model's ability to generalize to new chemical entities.
The predictive power of a QSAR model is also defined by its applicability domain (AD). The AD is the chemical space, defined by the structural and physicochemical properties of the training set compounds, within which the model can make reliable predictions. ijpsonline.com Any predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. Therefore, when using a QSAR model to predict the activity of new this compound analogues, it is imperative to first determine if these new structures fall within the model's AD.
The results of QSAR studies on various substituted benzamides have shown that their antimicrobial activity can be successfully modeled using topological descriptors and molecular connectivity indices. nih.gov In such studies, low residual activity and high cross-validated r² values were indicative of the predictive ability of the developed QSAR models. nih.gov Similarly, 3D-QSAR models developed for other classes of bioactive amides have been extensively validated to ensure their predictive power. mdpi.com For example, a CoMSIA model for a series of FAAH inhibitors demonstrated good internal and external validation parameters (q² = 0.734; r² = 0.966), meeting stringent validation criteria. mdpi.com
Table 2: Illustrative Validation Results for a Hypothetical N-Benzylamide QSAR Model
| Validation Type | Parameter | Result | Interpretation |
| Internal Validation | R² | 0.85 | The model explains 85% of the variance in the training set activity. |
| q² | 0.72 | The model has good internal robustness and predictive capability. | |
| RMSE_cv | 0.31 | The cross-validated error in prediction is low. | |
| External Validation | r²_pred | 0.81 | The model accurately predicts the activity of an external test set. |
| RMSE_p | 0.35 | The prediction error for the external set is low. |
Molecular Target Identification and Mechanistic Biological Investigations of N 4 Chlorobenzyl 3 Methylbut 2 Enamide
Investigation of Specific Molecular Targets and Biological Pathways
Enzyme Inhibition Profiles and Selectivity Studies
There is currently no published data detailing the inhibitory activity of N-(4-Chlorobenzyl)-3-methylbut-2-enamide against any specific enzymes, nor are there studies on its selectivity for different enzyme targets.
Receptor Binding and Modulation Mechanisms
Information regarding the binding affinity and modulatory effects of this compound on any specific receptors is not available in the public domain.
Elucidation of Biological Mechanisms of Action at the Molecular Level
Cellular and Subcellular Effects of Compound Interaction
Scientific literature does not currently contain reports on the specific cellular or subcellular effects resulting from the interaction of this compound with biological systems.
Modulation of Key Biochemical Signaling Pathways
There is no available research that elucidates the modulation of any key biochemical signaling pathways by this compound.
Assessment of Biological Potency in Model Systems (e.g., in vitro and ex vivo studies)
Quantitative assessments of the biological potency of this compound, such as IC50 or EC50 values from in vitro or ex vivo studies, have not been reported in the available scientific literature.
Future research is necessary to identify the molecular targets and elucidate the mechanisms of action for this compound to understand its potential biological activities.
Antibacterial Activity and Spectrum of Action
Research into the antibacterial properties of N-benzyl-3-methylbut-2-enamide derivatives has revealed that para-substituted compounds exhibit notable activity against certain bacterial strains. While specific data for the 4-chloro derivative is limited, studies on other para-substituted analogues provide valuable insights into the potential antibacterial spectrum.
A study on N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide demonstrated their efficacy against Escherichia coli and Staphylococcus aureus. All three compounds showed effective antibacterial action against E. coli. Notably, the N-(4-isobutoxybenzyl) and N-(4-isopropoxybenzyl) derivatives displayed enhanced activity against S. aureus when compared to the N-(4-hydroxybenzyl) analogue. However, none of these compounds were active against Enterobacter aerogenes.
The carboxamide bond (-CO-NH-) is a fundamental component of proteins and is recognized for its resistance to hydrolysis, a feature that is significant in biological systems. nih.gov This structural motif is crucial in many compounds exhibiting antibacterial properties. nih.gov
Table 1: Antibacterial Activity of Para-Substituted N-Benzyl-3-methylbut-2-enamide Derivatives
| Compound | Test Organism | Result |
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | Active |
| Staphylococcus aureus | Active | |
| Enterobacter aerogenes | Inactive | |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | Active |
| Staphylococcus aureus | More active than N-(4-hydroxybenzyl) derivative | |
| Enterobacter aerogenes | Inactive | |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | Active |
| Staphylococcus aureus | More active than N-(4-hydroxybenzyl) derivative | |
| Enterobacter aerogenes | Inactive |
Fungicidal Activity and Antifungal Mechanisms
The fungicidal potential of this compound can be extrapolated from studies on halogenated N-benzylamides. Research has indicated that halogenated cinnamic and benzoic amides possess significant biological activities, including antifungal properties. nih.gov Specifically, chlorinated analogues have been shown to have higher antimicrobial inhibition against fungal strains compared to their fluorinated and brominated counterparts. nih.gov
One study synthesized and tested a series of twenty cinnamic and benzoic acid amides against Candida krusei and Candida parapsilosis. nih.gov Several of these compounds demonstrated inhibitory effects. nih.gov A particular N-(4-halobenzyl)amide, compound 16 in the study, exhibited stronger antifungal activity against C. krusei than the commonly used antifungal drug fluconazole. nih.govnih.gov This compound also showed inhibitory effects against a panel of eight Candida strains, including five that were resistant to fluconazole. nih.govnih.gov
Computational studies on this active halogenated amide suggest a multi-target mechanism of action against C. krusei. nih.govnih.gov The proposed mechanisms involve interference with critical cellular processes such as redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. nih.govnih.gov
Table 2: Antifungal Activity of a Halogenated Benzoic Amide (Compound 16) Against Various Candida Strains
| Candida Strain | MIC (µg/mL) |
| C. krusei ATCC 14243 | 7.8 |
| C. krusei ATCC 6258 | 85.3 |
| Fluconazole-resistant clinical strains | 85.3–341.3 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration that produced a 50% reduction in fungal cell growth. nih.gov
Other Relevant Pharmacological Activities (e.g., insecticidal properties of related amides)
The amide structural motif is present in numerous compounds with diverse pharmacological activities, including insecticidal properties. Natural lipophilic amides, such as piperine (B192125) isolated from Piper nigrum, have long been recognized for their insecticidal effects. mdma.ch This has spurred research into synthetic amide derivatives as potential new insecticides. mdma.ch
A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and evaluated for their biological activities. nih.gov Many of these compounds demonstrated good larvicidal activity against mosquito larvae. nih.gov For instance, compound 7a from this series showed 100% larvicidal activity at a concentration of 10 mg/L. nih.gov Additionally, at 50 mg/L, all the synthesized compounds in this series exhibited good fungicidal activity against eight different fungi. nih.gov
The introduction of an amide group is considered beneficial for the biodegradation of pesticides, and its ability to form hydrogen bonds with target enzymes is a key aspect of its biological activity. nih.gov Other research has explored N-substituted benzamide (B126) derivatives as potential histone deacetylase (HDAC) inhibitors for anti-tumor applications. nih.gov
Computational Chemistry and Molecular Modeling of N 4 Chlorobenzyl 3 Methylbut 2 Enamide
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the flexibility and dynamic behavior of a molecule like N-(4-Chlorobenzyl)-3-methylbut-2-enamide. These methods provide a detailed understanding of the molecule's preferred shapes and how it interacts with its environment over time.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations in different environments, such as in solution or when bound to a biological target.
In a solvated state, the molecule's conformation is influenced by its interactions with the surrounding solvent molecules. Computational methods can predict these preferred solution-phase conformations, which are crucial for understanding its passive diffusion across biological membranes and its initial recognition by a target protein. When bound to a target, the molecule adopts a specific "bioactive" conformation, which is often different from its preferred solution-phase conformation. Identifying this bioactive conformation is a key step in understanding its mechanism of action.
A hypothetical conformational analysis of this compound might involve the systematic rotation of key dihedral angles and the calculation of the potential energy for each resulting conformation. The results of such an analysis could be summarized in a table of key dihedral angles for the most stable conformers.
| Dihedral Angle | Conformer A | Conformer B |
| C(aryl)-C(benzyl)-N-C(amide) | 175° | -65° |
| C(benzyl)-N-C(amide)=O | 5° | 170° |
| N-C(amide)-C=C | 10° | 15° |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics simulations offer a dynamic picture of the ligand-target recognition process. nih.gov These simulations can model the entire binding event, from the initial encounter of the ligand and target in solution to the final formation of a stable complex. By simulating the movements of all atoms in the system over time, MD can reveal the intricate details of the binding pathway, including any conformational changes in both the ligand and the target that are necessary for binding. researchgate.net
For this compound, an MD simulation could be initiated by placing the molecule in a simulation box containing a target protein and solvent molecules. The simulation would then track the trajectory of the molecule as it approaches and interacts with the protein's binding site. Analysis of the simulation trajectory can provide valuable information on the stability of the ligand-protein complex, the key intermolecular interactions that maintain the bound state, and the role of solvent molecules in the binding process.
Molecular Docking Studies with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
Molecular docking algorithms systematically explore the conformational space of the ligand within the binding site of a target protein, generating a series of potential binding poses. These poses are then scored based on a variety of factors, including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The result of a docking study is a predicted binding mode that details the specific orientation and conformation of the ligand within the binding site. This information can be used to generate an "interaction fingerprint," which is a summary of the key amino acid residues in the target that interact with the ligand. For example, a docking study of this compound into a hypothetical enzyme active site might reveal that the 4-chlorobenzyl group is situated in a hydrophobic pocket, while the amide group forms hydrogen bonds with polar residues.
A hypothetical interaction fingerprint for this compound with a target protein is presented below.
| Interaction Type | Ligand Moiety | Protein Residue |
| Hydrogen Bond | Amide N-H | Asp120 |
| Hydrogen Bond | Amide C=O | Gln78 |
| Hydrophobic | 4-Chlorophenyl ring | Phe210, Leu214 |
| Hydrophobic | 3-methylbut-2-enyl | Val155, Ile160 |
This table presents hypothetical data for illustrative purposes.
In addition to predicting the binding mode, docking programs also provide an estimation of the binding affinity, often in the form of a docking score or an estimated free energy of binding. This allows for the ranking of different molecules based on their predicted potency. While these scores are not always perfectly correlated with experimental binding affinities, they are incredibly useful for prioritizing compounds for experimental testing.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in computational drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. researchgate.net
A pharmacophore model for a set of active molecules, including this compound, would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net This model represents a 3D query that can be used to search large databases of chemical compounds in a process called virtual screening. nih.gov The goal of virtual screening is to identify novel compounds that match the pharmacophore model and are therefore likely to be active at the same target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.
A potential pharmacophore model derived from the structure of this compound could include a hydrophobic feature for the 4-chlorophenyl ring, a hydrogen bond donor for the amide N-H, a hydrogen bond acceptor for the amide C=O, and another hydrophobic feature for the 3-methylbut-2-enyl group. This model could then be used to screen virtual libraries for new molecules with different chemical scaffolds but the same essential features for biological activity.
Derivation of Ligand-Based and Structure-Based Pharmacophore Models
Pharmacophore modeling is a crucial technique in drug discovery and design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
Ligand-Based Models: In the absence of a known receptor structure, ligand-based pharmacophore models can be developed by analyzing a set of molecules with known activity. For the broader class of N-benzyl benzamide (B126) derivatives, which share a similar structural scaffold with this compound, pharmacophore models have been successfully generated. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The relative spatial arrangement of these features is then correlated with biological activity through quantitative structure-activity relationship (QSAR) studies. nih.govpharmacophorejournal.com For this compound, a hypothetical ligand-based pharmacophore could be constructed based on its structural features, which include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the isobutenyl group), and an aromatic ring with a halogen substituent (the 4-chlorobenzyl moiety).
Structure-Based Models: When the three-dimensional structure of the biological target is available, structure-based pharmacophore models can be derived. This approach involves identifying the key interaction points between the target and a bound ligand. While no specific receptor has been identified for this compound in the available literature, studies on related compounds suggest that the amide linkage and the substituted benzyl (B1604629) ring are critical for potential binding interactions. acs.orgnih.govnih.gov
A generalized workflow for developing a pharmacophore model for this class of compounds is presented in the table below.
| Step | Description | Key Considerations |
| 1. Dataset Selection | A diverse set of molecules with a range of biological activities is chosen. | Structural diversity and a significant spread in activity data are crucial for a robust model. |
| 2. Conformational Analysis | Multiple low-energy conformations for each molecule are generated. | This step ensures that the bioactive conformation is likely to be included in the analysis. |
| 3. Feature Identification | Common chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) are identified. | The selection of relevant features is critical for the model's predictive power. |
| 4. Pharmacophore Generation | Hypotheses for the 3D arrangement of features are generated and scored. | The best hypothesis is selected based on its ability to rationalize the activity of the training set molecules. |
| 5. Model Validation | The predictive power of the model is assessed using an external test set of molecules. | A statistically significant correlation between predicted and experimental activities indicates a valid model. |
Application in De Novo Design and Database Screening
Pharmacophore models, once validated, are valuable tools for the discovery of new molecules with desired biological activities. They can be used as queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. Furthermore, these models can guide the de novo design of new molecules by providing a template for the rational assembly of chemical fragments. For instance, the pharmacophore derived from N-benzyl benzamide derivatives could be used to design new compounds with potentially enhanced activity by modifying the substituents on the aromatic ring or altering the linker between the amide and the ring. nih.gov
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular method that offers a good balance between accuracy and computational cost.
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors for this compound. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.
Key reactivity descriptors that can be calculated using DFT include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
The following table summarizes some of the key electronic properties and their significance, which could be determined for this compound through DFT calculations.
| Property | Significance |
| HOMO Energy | Indicates the propensity to donate electrons. Higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Indicates the propensity to accept electrons. Lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
| Mulliken Atomic Charges | Describes the charge distribution on individual atoms, indicating potential sites for electrostatic interactions. |
Mechanistic Insights into Chemical Transformations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and the factors that influence the reaction rate and selectivity. For this compound, DFT calculations could be used to study various transformations, such as amide hydrolysis, addition reactions to the double bond, or nucleophilic substitution at the benzylic position. Understanding these reaction mechanisms at a theoretical level can aid in the design of synthetic routes and the prediction of potential degradation pathways.
Future Directions and Emerging Research Avenues for N 4 Chlorobenzyl 3 Methylbut 2 Enamide Research
Strategic Development of N-(4-Chlorobenzyl)-3-methylbut-2-enamide as a Chemical Probe
The development of this compound into a chemical probe represents a significant opportunity to investigate complex biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, and the inherent bioactivity of this amide makes it a strong candidate for such an application.
A strategic approach to developing this compound as a chemical probe would involve a multi-step process. Initially, a comprehensive understanding of its mechanism of action and molecular targets is paramount. Given the antibacterial properties of related N-benzyl-3-methylbut-2-enamide derivatives, it is plausible that this compound interacts with specific bacterial proteins or pathways. nih.gov
Subsequent efforts would focus on modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly compromising its binding affinity for its target. This would enable visualization and isolation of the target molecule within a cellular context. Structure-activity relationship (SAR) studies would be crucial in identifying positions on the molecule that are amenable to modification.
Furthermore, the development of photo-activatable or "clickable" analogs of this compound would provide powerful tools for spatiotemporal control over its activity and for identifying its binding partners through covalent labeling techniques. The amide functionality itself can be a key interaction point, forming hydrogen bonds with biological targets. nih.gov
| Probe Development Strategy | Objective | Methodology | Potential Outcome |
| Target Identification and Validation | To identify the specific biological target(s) of the compound. | Affinity chromatography, proteomics, genetic screening. | Understanding the molecular basis of the compound's bioactivity. |
| Structural Modification | To introduce reporter groups for visualization and pull-down experiments. | Synthetic chemistry to create fluorescently-labeled or biotinylated analogs. | Tools for imaging and isolating the target in cells and tissues. |
| Advanced Probe Design | To enable precise control and identification of target interactions. | Synthesis of photo-crosslinkers and clickable probes. | Spatiotemporal control of target engagement and covalent labeling of binding partners. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Predictive modeling, a key aspect of AI in drug discovery, can be used to build quantitative structure-activity relationship (QSAR) models. By training algorithms on a dataset of related amide compounds and their biological activities, it is possible to predict the efficacy of novel, unsynthesized derivatives. frontiersin.org This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Furthermore, machine learning algorithms can optimize reaction conditions for the synthesis of these novel compounds, leading to higher yields and purity. rsc.orgugent.be This integration of AI and automated synthesis platforms can create a closed-loop system for rapid discovery and development of next-generation bioactive molecules.
| AI/ML Application | Description | Expected Impact |
| Predictive QSAR Modeling | Using existing data to train models that predict the biological activity of new analogs. | Prioritization of synthetic targets and reduction of experimental workload. |
| Generative Molecular Design | Employing deep learning models to generate novel chemical structures with optimized properties. | Discovery of novel, potent, and selective compounds based on the this compound scaffold. |
| Reaction Optimization | Utilizing machine learning to predict optimal conditions for chemical synthesis. | Increased efficiency and yield of synthesis for novel derivatives. |
Exploration of Novel Applications in Chemical Biology and Materials Science
Beyond its potential as a therapeutic agent or a chemical probe, this compound holds promise for broader applications in chemical biology and materials science.
In chemical biology, this compound and its derivatives could be utilized to dissect complex biological pathways. For instance, if its antibacterial mechanism involves the disruption of a specific cellular process, it could be used as a tool to study that process in detail. By observing the cellular response to treatment with the compound, researchers can gain insights into fundamental biological functions.
In the realm of materials science, the amide functional group is a key component in many polymers, such as nylons and aramids, conferring structural rigidity and resistance to hydrolysis. teachy.app The unique structure of this compound could be leveraged to create novel polymers with tailored properties. Its incorporation into a polymer backbone could introduce specific functionalities, potentially leading to materials with enhanced thermal stability, altered solubility, or even bioactive properties. Amide-functionalized materials have also been explored for applications in sensing and electronics. researchgate.netupv.es The specific properties of this compound could be harnessed to develop functional materials for a variety of applications.
| Field | Potential Application | Rationale |
| Chemical Biology | Tool for studying bacterial cell wall synthesis or other essential pathways. | The compound's antibacterial activity suggests it perturbs a critical biological process that can be further investigated. |
| Materials Science | Monomer for the synthesis of novel functional polymers. | The amide group provides a site for polymerization, and the overall structure could impart unique properties to the resulting material. |
| Materials Science | Component in the development of chemical sensors. | The interaction of the amide and chlorobenzyl groups with specific analytes could be exploited for sensor development. |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for N-(4-Chlorobenzyl)-3-methylbut-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between 4-chlorobenzylamine and α,β-unsaturated carbonyl precursors. For example, microwave-assisted reactions (e.g., as described for structurally similar compounds in ) can improve yield and reduce reaction time. Multi-component reactions (MCRs), such as those involving benzylamines and activated carbonyl intermediates (e.g., ), are also applicable. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate amide bond formation.
- Temperature control : Microwave-mediated synthesis (70–100°C) improves efficiency compared to traditional reflux .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : A combination of analytical techniques ensures structural confirmation:
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., used single-crystal X-ray for a coumarin derivative).
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near 7.2–7.4 ppm for the 4-chlorobenzyl group).
- Computational validation : PubChem-derived SMILES strings () and DFT calculations verify electronic properties .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the bioactivity of this compound in cellular models?
- Methodological Answer : Key factors include:
- Dose-response assays : Use high-throughput screening (HTS) platforms (e.g., ) with serial dilutions (1 nM–100 µM) to determine IC₅₀ values.
- Cell line selection : Prioritize disease-relevant models (e.g., cancer lines for cytotoxic studies, as in ).
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.
- Mechanistic probes : Combine with RNA-seq or proteomics to identify pathways modulated by the compound .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies:
- Standardize protocols : Align with OECD guidelines for reproducibility (e.g., fixed incubation times, serum-free media).
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., vs. 15 highlights the role of the furyl group in bioactivity).
- Meta-analysis : Pool data from multiple studies (e.g., cytotoxic IC₅₀ values from triazine derivatives in ) to identify trends .
Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?
- Methodological Answer : Solubility challenges stem from the hydrophobic 4-chlorobenzyl group. Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
